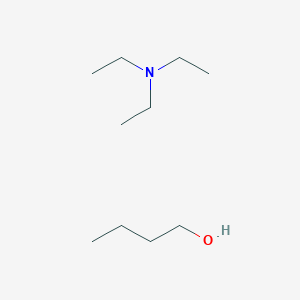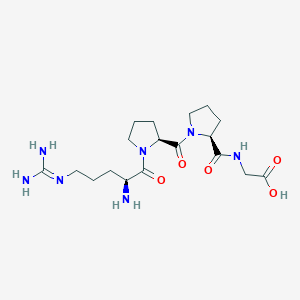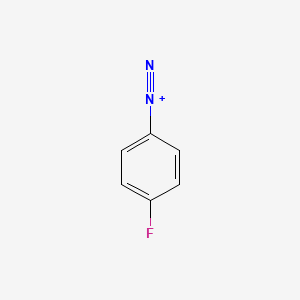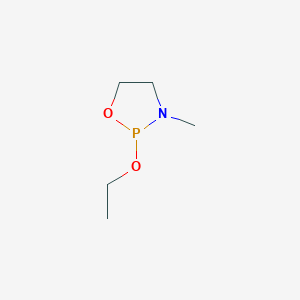![molecular formula C7H14O2Sn B14715823 Trimethyl[(2-methylacryloyl)oxy]stannane CAS No. 15238-96-7](/img/structure/B14715823.png)
Trimethyl[(2-methylacryloyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(2-methylacryloyl)oxy]stannane is an organotin compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a tin atom bonded to a trimethyl group and a 2-methylacryloyl group, making it a versatile reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methylacryloyl)oxy]stannane typically involves the reaction of trimethyltin chloride with 2-methylacryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(2-methylacryloyl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin compounds.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The trimethyl and 2-methylacryloyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Trimethyl[(2-methylacryloyl)oxy]stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying tin’s role in biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in drug delivery systems.
Industry: It is used in the production of specialty polymers, coatings, and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism by which Trimethyl[(2-methylacryloyl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The 2-methylacryloyl group can undergo polymerization, leading to the formation of polymeric structures that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(tributylstannyl)silane
- Trimethyl(thiophen-2-yl)stannane
- Methacryloyloxyethyltrimethylammonium chloride
Uniqueness
Trimethyl[(2-methylacryloyl)oxy]stannane is unique due to its combination of a tin atom with both trimethyl and 2-methylacryloyl groups. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced polymerization capabilities and the ability to form stable complexes with biological molecules.
Propiedades
Número CAS |
15238-96-7 |
|---|---|
Fórmula molecular |
C7H14O2Sn |
Peso molecular |
248.89 g/mol |
Nombre IUPAC |
trimethylstannyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C4H6O2.3CH3.Sn/c1-3(2)4(5)6;;;;/h1H2,2H3,(H,5,6);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
SDPSJISXAJHWOB-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)C(=O)O[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


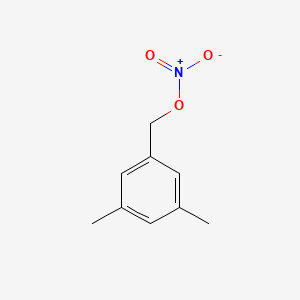
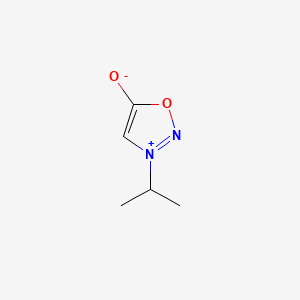

![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
